molecular formula C9H18 B13998027 Hexyl-cyclopropane CAS No. 4468-61-5

Hexyl-cyclopropane

Cat. No.: B13998027
CAS No.: 4468-61-5
M. Wt: 126.24 g/mol
InChI Key: AOJZSYZUFZULLN-UHFFFAOYSA-N
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Description

. It consists of a cyclopropane ring attached to a hexyl group. This compound is part of the cycloalkane family, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl-cyclopropane typically involves the cyclopropanation of hexene. One common method is the reaction of hexene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow reactors for continuous production. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl-cyclopropane can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert it into hexyl-cyclopropanol.

    Substitution: It can undergo substitution reactions where the cyclopropane ring is opened and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Hexyl-cyclopropanol, hexyl-cyclopropanone, and hexyl-cyclopropanoic acid.

    Reduction: Hexyl-cyclopropanol.

    Substitution: Various substituted cyclopropanes depending on the reagents used.

Scientific Research Applications

Hexyl-cyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings.

    Biology: It serves as a probe to investigate the interactions of cyclopropane-containing compounds with biological systems.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl-cyclopropane involves its interaction with molecular targets through its cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Hexyl-cyclopropane can be compared with other cyclopropane derivatives, such as:

  • Methyl-cyclopropane
  • Ethyl-cyclopropane
  • Propyl-cyclopropane

Uniqueness

This compound is unique due to its longer alkyl chain, which influences its physical and chemical properties, such as boiling point and solubility. This makes it suitable for specific applications where other cyclopropane derivatives may not be as effective.

Properties

CAS No.

4468-61-5

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

hexylcyclopropane

InChI

InChI=1S/C9H18/c1-2-3-4-5-6-9-7-8-9/h9H,2-8H2,1H3

InChI Key

AOJZSYZUFZULLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC1

Origin of Product

United States

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